molecular formula C11H28N3O2P B040598 Phosphoric triamide, N,N,N',N',N''-pentaethyl-N''-(hydroxymethyl)- CAS No. 122121-89-5

Phosphoric triamide, N,N,N',N',N''-pentaethyl-N''-(hydroxymethyl)-

Cat. No.: B040598
CAS No.: 122121-89-5
M. Wt: 265.33 g/mol
InChI Key: TVFUJBHYDXVSTN-UHFFFAOYSA-N
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Description

Phosphoric triamide, N,N,N’,N’,N’‘-pentaethyl-N’'-(hydroxymethyl)- is a chemical compound with the molecular formula C9H24N3O2P It is a derivative of phosphoric triamide, characterized by the presence of pentaethyl and hydroxymethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phosphoric triamide, N,N,N’,N’,N’‘-pentaethyl-N’'-(hydroxymethyl)- typically involves the reaction of phosphoric triamide with ethylating agents under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and hydrolysis. The hydroxymethyl group is introduced through a subsequent reaction with formaldehyde or a similar reagent.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process includes the purification of the final product through distillation or recrystallization to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

Phosphoric triamide, N,N,N’,N’,N’‘-pentaethyl-N’'-(hydroxymethyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphoric acid derivatives.

    Reduction: Reduction reactions can lead to the formation of phosphine derivatives.

    Substitution: The ethyl and hydroxymethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include various phosphoric acid and phosphine derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Phosphoric triamide, N,N,N’,N’,N’‘-pentaethyl-N’'-(hydroxymethyl)- has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential role in enzyme inhibition and as a biochemical probe.

    Medicine: Explored for its potential therapeutic applications, including as an anticancer agent.

    Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of phosphoric triamide, N,N,N’,N’,N’‘-pentaethyl-N’'-(hydroxymethyl)- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. The pathways involved in its action include signal transduction and metabolic pathways, which are crucial for its biological effects.

Comparison with Similar Compounds

Similar Compounds

    Phosphoric triamide, N,N,N’,N’'-tetramethyl-: A similar compound with tetramethyl groups instead of pentaethyl and hydroxymethyl groups.

    Phosphoric triamide, N,N,N’,N’-tetraethyl-N’'-(hydroxymethyl)-: Another derivative with tetraethyl groups.

Uniqueness

Phosphoric triamide, N,N,N’,N’,N’‘-pentaethyl-N’'-(hydroxymethyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

[bis(diethylamino)phosphoryl-ethylamino]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H28N3O2P/c1-6-12(7-2)17(16,13(8-3)9-4)14(10-5)11-15/h15H,6-11H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVFUJBHYDXVSTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)P(=O)(N(CC)CC)N(CC)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H28N3O2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80153523
Record name Phosphoric triamide, N,N,N',N',N''-pentaethyl-N''-(hydroxymethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80153523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122121-89-5
Record name Phosphoric triamide, N,N,N',N',N''-pentaethyl-N''-(hydroxymethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122121895
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phosphoric triamide, N,N,N',N',N''-pentaethyl-N''-(hydroxymethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80153523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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